molecular formula C10H20N2O4 B010335 N-alpha-Boc-(R)-2-amino-3-(dimethylamino)propionic acid CAS No. 110755-32-3

N-alpha-Boc-(R)-2-amino-3-(dimethylamino)propionic acid

Cat. No. B010335
M. Wt: 232.28 g/mol
InChI Key: VCDQZVYJKDSORW-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07777032B2

Procedure details

3-Dimethylamino-2-methylamino-propan-1-ol is prepared from 4-aza-DL-leucine 2HCl. Di-tert-butyl dicarbonate (0.65 g, 2.97 mmol) is added to a biphasic mixture of 4-aza-DL-leucine 2HCl (0.51 g, 2.47 mmol) in 10 ml 1:1 10% Na2CO3:MeCN. After stirring 16 hours, the MeCN is removed under reduced pressure and the aqueous layer is extracted with ethyl acetate. The aqueous layer is concentrated and purified by reverse phase column chromatography on a sep-pak C18 column (water) yielding 0.19 g (31%) 2-tert-butoxycarbonylamino-3-dimethylamino-propionic acid, sodium salt. The sodium salt is suspended in THF (5 ml) and cooled to 0° C. under N2. LAH (3.8 ml of a 1.0 M solution in THF) is added and the reaction mixture warmed to rt and than to reflux. After stirring at reflux for 16 h, the reaction mixture is cooled to 0° C. and carefully quenched by the slow addition of Na2SO4.10H2O. The reaction mixture is diluted with diethyl ether, warmed to room temperature and stirred for 30 min. The gray suspension is filtered through Celite and the filtrate concentrated to give 83 mg (82%) of 3-dimethylamino-2-methylamino-propan-1-ol as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[CH2:5][N:6]([CH3:8])[CH3:7].[C:12](O[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])(OC(C)(C)C)=O.C([O-])([O-])=O.[Na+].[Na+]>CC#N>[CH3:7][N:6]([CH3:8])[CH2:5][CH:4]([NH:3][CH3:12])[CH2:9][OH:11].[C:23]([O:22][C:20]([NH:3][CH:4]([CH2:5][N:6]([CH3:8])[CH3:7])[C:9]([OH:11])=[O:10])=[O:21])([CH3:24])([CH3:25])[CH3:26] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC(CN(C)C)C(=O)O
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
0.51 g
Type
reactant
Smiles
Cl.Cl.NC(CN(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the MeCN is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer is concentrated
CUSTOM
Type
CUSTOM
Details
purified by reverse phase column chromatography on a sep-pak C18 column (water)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CC(CO)NC)C
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07777032B2

Procedure details

3-Dimethylamino-2-methylamino-propan-1-ol is prepared from 4-aza-DL-leucine 2HCl. Di-tert-butyl dicarbonate (0.65 g, 2.97 mmol) is added to a biphasic mixture of 4-aza-DL-leucine 2HCl (0.51 g, 2.47 mmol) in 10 ml 1:1 10% Na2CO3:MeCN. After stirring 16 hours, the MeCN is removed under reduced pressure and the aqueous layer is extracted with ethyl acetate. The aqueous layer is concentrated and purified by reverse phase column chromatography on a sep-pak C18 column (water) yielding 0.19 g (31%) 2-tert-butoxycarbonylamino-3-dimethylamino-propionic acid, sodium salt. The sodium salt is suspended in THF (5 ml) and cooled to 0° C. under N2. LAH (3.8 ml of a 1.0 M solution in THF) is added and the reaction mixture warmed to rt and than to reflux. After stirring at reflux for 16 h, the reaction mixture is cooled to 0° C. and carefully quenched by the slow addition of Na2SO4.10H2O. The reaction mixture is diluted with diethyl ether, warmed to room temperature and stirred for 30 min. The gray suspension is filtered through Celite and the filtrate concentrated to give 83 mg (82%) of 3-dimethylamino-2-methylamino-propan-1-ol as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[CH2:5][N:6]([CH3:8])[CH3:7].[C:12](O[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])(OC(C)(C)C)=O.C([O-])([O-])=O.[Na+].[Na+]>CC#N>[CH3:7][N:6]([CH3:8])[CH2:5][CH:4]([NH:3][CH3:12])[CH2:9][OH:11].[C:23]([O:22][C:20]([NH:3][CH:4]([CH2:5][N:6]([CH3:8])[CH3:7])[C:9]([OH:11])=[O:10])=[O:21])([CH3:24])([CH3:25])[CH3:26] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC(CN(C)C)C(=O)O
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
0.51 g
Type
reactant
Smiles
Cl.Cl.NC(CN(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the MeCN is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer is concentrated
CUSTOM
Type
CUSTOM
Details
purified by reverse phase column chromatography on a sep-pak C18 column (water)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CC(CO)NC)C
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07777032B2

Procedure details

3-Dimethylamino-2-methylamino-propan-1-ol is prepared from 4-aza-DL-leucine 2HCl. Di-tert-butyl dicarbonate (0.65 g, 2.97 mmol) is added to a biphasic mixture of 4-aza-DL-leucine 2HCl (0.51 g, 2.47 mmol) in 10 ml 1:1 10% Na2CO3:MeCN. After stirring 16 hours, the MeCN is removed under reduced pressure and the aqueous layer is extracted with ethyl acetate. The aqueous layer is concentrated and purified by reverse phase column chromatography on a sep-pak C18 column (water) yielding 0.19 g (31%) 2-tert-butoxycarbonylamino-3-dimethylamino-propionic acid, sodium salt. The sodium salt is suspended in THF (5 ml) and cooled to 0° C. under N2. LAH (3.8 ml of a 1.0 M solution in THF) is added and the reaction mixture warmed to rt and than to reflux. After stirring at reflux for 16 h, the reaction mixture is cooled to 0° C. and carefully quenched by the slow addition of Na2SO4.10H2O. The reaction mixture is diluted with diethyl ether, warmed to room temperature and stirred for 30 min. The gray suspension is filtered through Celite and the filtrate concentrated to give 83 mg (82%) of 3-dimethylamino-2-methylamino-propan-1-ol as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][CH:4]([C:9]([OH:11])=[O:10])[CH2:5][N:6]([CH3:8])[CH3:7].[C:12](O[C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])(OC(C)(C)C)=O.C([O-])([O-])=O.[Na+].[Na+]>CC#N>[CH3:7][N:6]([CH3:8])[CH2:5][CH:4]([NH:3][CH3:12])[CH2:9][OH:11].[C:23]([O:22][C:20]([NH:3][CH:4]([CH2:5][N:6]([CH3:8])[CH3:7])[C:9]([OH:11])=[O:10])=[O:21])([CH3:24])([CH3:25])[CH3:26] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.NC(CN(C)C)C(=O)O
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
0.51 g
Type
reactant
Smiles
Cl.Cl.NC(CN(C)C)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
After stirring 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the MeCN is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer is concentrated
CUSTOM
Type
CUSTOM
Details
purified by reverse phase column chromatography on a sep-pak C18 column (water)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN(CC(CO)NC)C
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.